molecular formula C55H90O B157362 Ficaprenol 11 CAS No. 26296-50-4

Ficaprenol 11

Cat. No. B157362
CAS RN: 26296-50-4
M. Wt: 767.3 g/mol
InChI Key: TXKJNHBRVLCYFX-RTRZQXHFSA-N
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Description

Ficaprenol-11 is a significant polyprenol compound isolated from the leaf tissue of Ficus elastica, commonly known as the decorative rubber plant. It is the major component in a mixture of polyprenols found in the plant, which also includes ficaprenol-10 and -12, among others. Polyprenols like ficaprenol-11 play a crucial role in the biosynthesis of bacterial cell walls and are involved in the biosynthesis of the O-polysaccharide portion of lipopolysaccharides in bacteria .

Synthesis Analysis

The synthesis of ficaprenol-11 involves the formation from all-trans-geranylgeranyl pyrophosphate. The compound is characterized by having three trans internal isoprene residues and a cis hydroxyl-terminal isoprene residue. The exact position of these trans isoprene residues was not fully determined, but it is suggested that they are adjacent to the omega-terminal isoprene residue .

Molecular Structure Analysis

The molecular structure of ficaprenol-11 has been elucidated using 13C nuclear magnetic resonance (NMR). This analysis has determined the location of the internal trans and cis isoprene units. The alignment of these units is estimated to be in the order of the omega-terminal unit, followed by three trans units, then six cis units, and finally the alpha-terminal cis alcohol unit .

Chemical Reactions Analysis

Ficaprenol-11 is involved in the biosynthesis of bacterial O-antigenic polysaccharides. A study demonstrated that a chemically synthesized galactosyl ficaprenol diphosphate, which is derived from ficaprenol-11, can be used as a substrate for the in vitro synthesis of the Salmonella O-polysaccharide. This process involves the transfer of sugars onto the ficaprenol backbone, indicating the compound's role as an intermediate in the biosynthetic pathway .

Physical and Chemical Properties Analysis

The physical and chemical properties of ficaprenol-11 are inferred from its role in biological systems and its structural characterization. As a polyprenol, it is likely to be a lipophilic molecule with a significant hydrophobic tail and a polar hydroxyl group, which allows it to interact with other biological molecules and participate in the biosynthesis of complex polysaccharides. The exact physical properties such as melting point, boiling point, and solubility would require further empirical data which is not provided in the abstracts .

Scientific Research Applications

Characterization and Composition

Ficaprenol-11, a significant component in the mixture of polyprenols isolated from Ficus elastica (decorative rubber plant), has been characterized through various spectroscopy and chromatography techniques. This characterization highlights its unique structural features, including three trans internal isoprene residues and a cis OH-terminal isoprene residue. The studies suggest that ficaprenol-11 and similar compounds may be identical to castaprenol-11 and others, emphasizing their relevance in the plant's biochemistry (Stone et al., 1967). Further structural characterization by Tanaka and Takagi (1979) determined the location of internal trans and cis isoprene units in ficaprenol-11, enhancing understanding of its molecular structure (Tanaka & Takagi, 1979).

Analytical Techniques

The development of high-performance liquid-chromatographic methods has enabled the resolution of ficaprenol and dolichol derivatives. This technique is critical for determining ficaprenol composition and can be applied to various polyprenol mixtures as both an analytical and preparative tool, illustrating the versatility of ficaprenol-11 in scientific research (Keenan, Rice, & Quock, 1977).

Biosynthesis and Distribution

Kurisaki et al. (1997) explored the distribution of polyprenols and dolichols, including ficaprenol-11, in soybean plants. Their study revealed that different plant tissues contain varying quantities of these compounds, with ficaprenols being predominant in leaves. This research contributes to the understanding of the biosynthesis and localization of ficaprenol-11 within plant systems (Kurisaki, Sagami, & Ogura, 1997).

properties

IUPAC Name

(2Z,6Z,10Z,14Z,18Z,22Z,26Z,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H90O/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-56/h23,25,27,29,31,33,35,37,39,41,43,56H,13-22,24,26,28,30,32,34,36,38,40,42,44H2,1-12H3/b46-25+,47-27+,48-29+,49-31-,50-33-,51-35-,52-37-,53-39-,54-41-,55-43-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKJNHBRVLCYFX-RTRZQXHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CO)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H90O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

767.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ficaprenol 11

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
85
Citations
KJ Stone, AR Wellburn, FW Hemming… - Biochemical …, 1967 - ncbi.nlm.nih.gov
… Ficaprenol-11 is the major component of the mixture. Chromatographic evidence suggests the presence also of small amounts of ficaprenol-9 and -13. The precise position of the three …
Number of citations: 144 www.ncbi.nlm.nih.gov
Y Tanaka, M Takagi - Biochemical Journal, 1979 - ncbi.nlm.nih.gov
The location of the internal trans and cis isoprene units in ficaprenol-11 isolated from Ficus elastica was determined by 13C nuclear magnetic resonance. The alignment of the isoprene …
Number of citations: 55 www.ncbi.nlm.nih.gov
Y Tanaka, S Kawahara, E Aik-Hwee, K Shiba, N Ohya - Phytochemistry, 1995 - Elsevier
… )2-(cis) 13-OH"1 and ficaprenol- 11 [dimethylallyl-(trans)3 -(cis)… 39.8 for polyprenol-16 and ficaprenol-11, respectively. These … Similarly, ficaprenol-11 contains about 5% of the trans-trans …
Number of citations: 50 www.sciencedirect.com
Y Tanaka, M Mori, K Ute… - Rubber chemistry and …, 1990 - meridian.allenpress.com
… The relative intensity of both signals in polyprenol-18 and ficaprenol-11 supports the … was observed at 131.15 ppm in polyprenol18 and ficaprenol-11. In the spectrum of L. volemus …
Number of citations: 52 meridian.allenpress.com
CY Chen, YD Wang - Journal of Environmental Protection, 2010 - researchgate.net
… Investigation on the MeOH extract of the plants has led to the isolation of 10 compounds, one polyprenol: ficaprenol-11 (1) (Figure 1) [9]; two terpenoids: squalene (2) (Figure 2) [10] and …
Number of citations: 23 www.researchgate.net
CY Chen, YD Wang, CJ Wang - Chemistry of Natural Compounds, 2011 - Springer
… led to the isolation of ten compounds: one polyprenol, ficaprenol11 (1) [18]; four terpenoids, … (40:1), and enriched gradually with acetone to obtain ficaprenol-11 (1) (61 mg, 0.0312%). …
Number of citations: 9 link.springer.com
P Monaco, L Previtera, M Belardini - Journal of Natural Products, 1983 - ACS Publications
… found tobe identical with alreadyknown ficaprenol-11. The assignment of all the signals in its 13C-nmr spectrum confirmed the alignment of the Z and E internal residues. A structure-…
Number of citations: 17 pubs.acs.org
IL Tsai, YF Jeng, CY Duh, IS Chen - The Chinese Pharmaceutical …, 2001 - airitilibrary.com
… ρ-hydroxybenzaldehyde, veratric acid (7), α-tocopherol (8), α-tocopherol quinone (9), methyl oleate, methyl linoleate, methyl linolenate, a mixture of ficaprenol-10 (10) and ficaprenol-11 …
Number of citations: 61 www.airitilibrary.com
Y Tanaka, S Kawahara, AH Eng, A Takei… - Acta Biochimica …, 1994 - ojs.ptbioch.edu.pl
… The latter was estimated to be 10–15% by the measurement of the NOE values of ficaprenol-11 as a model; 262,262 and 222 for the signals resonated at 59.1, 398 and 160 ppm, …
Number of citations: 25 ojs.ptbioch.edu.pl
N Ohya, Y Tanaka - 1998 - agris.upm.edu.my
… The sequence of trans- and cis-isoprene units along the chain was determined using polyprenol-18 and ficaprenol-11, containing two-trans and three-trans sequences, respectively, as …
Number of citations: 6 www.agris.upm.edu.my

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